NR2B Subunit Selectivity: >1000-Fold Preference Over NR2A
Traxoprodil demonstrates high selectivity for the NR2B subunit of the NMDA receptor, with an IC50 of 8–13 to 60 nM for NR2B-containing receptors, compared to an IC50 of 10 µM for NR2A-containing receptors, resulting in a selectivity ratio greater than 1000-fold [1]. In contrast, the prototypical NR2B antagonist ifenprodil exhibits significantly lower selectivity, with reported IC50 values of <0.8 µM for NR2B and >100 µM for NR2A, yielding approximately a 125-fold selectivity window [2][3].
| Evidence Dimension | NR2B vs NR2A selectivity ratio |
|---|---|
| Target Compound Data | IC50 (NR2B) = 8–13 to 60 nM; IC50 (NR2A) = 10 µM; selectivity >1000-fold |
| Comparator Or Baseline | Ifenprodil: IC50 (NR2B) <0.8 µM; IC50 (NR2A) >100 µM; selectivity ~125-fold |
| Quantified Difference | Approximately 8-fold greater selectivity window |
| Conditions | In vitro binding and functional assays on recombinant NMDA receptors |
Why This Matters
Greater subunit selectivity reduces the potential for NR2A-mediated side effects, making traxoprodil a more precise pharmacological tool for dissecting NR2B-specific pathways.
- [1] Chaffey, H., & Chazot, P. L. (2009). NMDA receptor subtypes: Structure, function and therapeutic potential. Table 1. NR2B antagonist overview. PMC2765303. View Source
- [2] Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology, 44(4), 851-9. View Source
- [3] Avenet, P., et al. (1996). Antagonist properties of the stereoisomers of ifenprodil at NR1A/NR2A and NR1A/NR2B subtypes of the NMDA receptor expressed in Xenopus oocytes. European Journal of Pharmacology, 296(2), 209-213. View Source
